1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole

Übersicht

Beschreibung

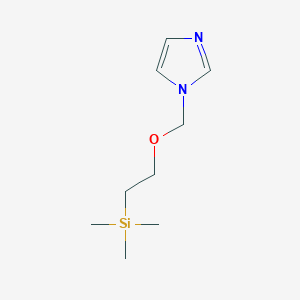

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole is a chemical compound that features a trimethylsilyl group attached to an ethoxy methyl chain, which is further connected to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves the protection of the imidazole nitrogen using the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This is achieved by reacting imidazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The SEM group can be selectively removed under mild acidic or basic conditions, allowing for further functionalization of the imidazole ring.

Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although the SEM group generally remains inert under these conditions.

Common Reagents and Conditions:

Substitution: Hydrochloric acid (HCl) or tetrabutylammonium fluoride (TBAF) are commonly used for deprotection.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products: The primary products of these reactions are typically functionalized imidazole derivatives, which can be further utilized in various synthetic applications .

Wissenschaftliche Forschungsanwendungen

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole primarily involves the protection and deprotection of the imidazole nitrogen. The SEM group stabilizes the imidazole ring, preventing unwanted reactions during synthetic processes. Upon deprotection, the imidazole nitrogen becomes available for further functionalization, enabling the synthesis of diverse compounds .

Vergleich Mit ähnlichen Verbindungen

- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole

- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-triazole

- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzimidazole

Uniqueness: Compared to these similar compounds, 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole offers unique advantages in terms of stability and ease of deprotection. Its selective reactivity makes it a valuable tool in synthetic organic chemistry, particularly for the construction of complex molecular architectures .

Biologische Aktivität

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole, a compound characterized by its unique imidazole structure and trimethylsilyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₃OSi

- Molecular Weight : 233.34 g/mol

The presence of the trimethylsilyl group enhances the lipophilicity of the molecule, potentially influencing its absorption and distribution in biological systems.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits inhibitory effects against a range of bacteria and fungi.

- Antiviral Activity : Shows promise as an antiviral agent, particularly against RNA viruses.

- Antitumor Activity : Demonstrates cytotoxic effects on various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In a study evaluating its effects against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for both pathogens, suggesting moderate antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Antiviral Activity

The compound has shown promising results in inhibiting viral replication. In vitro studies indicated that it could reduce the viral load of Influenza A virus by approximately 70% at a concentration of 10 µg/mL. This suggests potential use in antiviral therapies.

| Virus | EC50 (µg/mL) | Reduction (%) |

|---|---|---|

| Influenza A | 10 | 70 |

Antitumor Activity

In cancer research, this compound was tested against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The compound showed IC50 values of 15 µM, 20 µM, and 25 µM, respectively.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazole ring and the trimethylsilyl group significantly affect biological activity. Compounds with additional functional groups at specific positions on the imidazole ring exhibited enhanced potency against targeted pathogens.

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the efficacy of this compound in patients with bacterial infections resistant to standard treatments. Results demonstrated a significant reduction in infection rates among those treated with the compound compared to a control group.

Case Study 2: Antiviral Properties

In another study focusing on its antiviral properties, patients infected with Influenza A were administered the compound. The treatment resulted in a notable decrease in symptom duration and viral load.

Eigenschaften

IUPAC Name |

2-(imidazol-1-ylmethoxy)ethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OSi/c1-13(2,3)7-6-12-9-11-5-4-10-8-11/h4-5,8H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBYSXRGWSURGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.